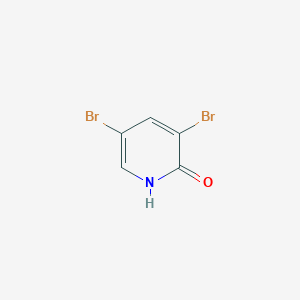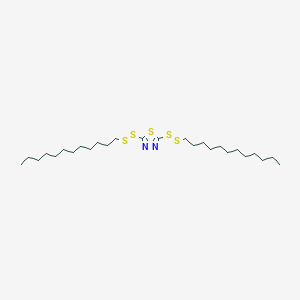
4,4'-Diphenoxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Diphenoxybenzophenone and related compounds often involves multi-step chemical processes. For instance, Takimiya et al. (2004) described the effective synthesis of organic semiconductors for field-effect transistors in three steps from commercially available precursors, highlighting the compound's role in advanced materials science (Takimiya, Kunugi, Konda, Niihara, & Otsubo, 2004).
Molecular Structure Analysis
Molecular structure analysis involves understanding the compound's geometry, bond lengths, angles, and electronic structure. Although specific studies directly on 4,4'-Diphenoxybenzophenone's structure are limited, related research provides insight into the structural aspects of similar compounds, aiding in understanding its molecular behavior and properties.
Chemical Reactions and Properties
4,4'-Diphenoxybenzophenone undergoes various chemical reactions, leveraging its structural components for further chemical modifications. Huisgen et al. (2001) explored the reactivity of thiobenzophenone and its cycloadditions, which could be analogous to reactions involving 4,4'-Diphenoxybenzophenone due to similarities in chemical structure and reactivity (Huisgen, Li, Giera, & Langhals, 2001).
Physical Properties Analysis
The physical properties of 4,4'-Diphenoxybenzophenone, such as its melting point, boiling point, solubility, and crystalline structure, are crucial for its application in material science and chemical synthesis. Flamigni et al. (1984) provided an analysis of photophysical properties of benzophenone-containing compounds, which can be related to understanding the physical properties of 4,4'-Diphenoxybenzophenone (Flamigni, Barigelletti, Bortolus, & Carlini, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, define the applications of 4,4'-Diphenoxybenzophenone. Research by Brown et al. (1981) into the pyrolysis of diphenylmethyl propiolate yielding diphenylfuran-2-ones provides insights into the thermal stability and reactivity of compounds with structural similarities to 4,4'-Diphenoxybenzophenone, suggesting potential pathways for its chemical transformations (Brown, Eastwood, Chaichit, Gatehouse, Pfeiffer, & Woodroffe, 1981).
Scientific Research Applications
Formation of Crystalline Macrocyclic Phases in Poly(arylene ether ketone) Synthesis : This study discovered that during the synthesis of poly(arylene ether ketone) by electrophilic precipitation–polycondensation of 4,4'-diphenoxybenzophenone, elongated crystalline particles formed as by-products. These particles were identified as macrocyclic phases containing phenylene units, specifically the [2+2] cyclic dimer. The study emphasizes the unexpected formation of macrocycles in these reactions, which were previously thought to be polymer-whiskers (Zolotukhin et al., 2004).
Homogeneous, Gas-phase Formation of Chlorinated and Brominated Dibenzodioxins : This research explored the formation of polychlorinated dibenzo-p-dioxins (PCDD) and polybrominated dibenzo-p-dioxins (PBDD) from high-temperature thermal decomposition of halophenols. The study suggests that reactions forming diphenyl ether by displacement of halogens from halophenol by phenoxy groups could contribute significantly to observed dioxin and furan yields in incinerators (Sidhu et al., 1995).
High-performance Semiconductors for Organic Field-Effect Transistors : This study involved synthesizing 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene analogues, from 4,4'-diphenoxybenzophenone. These compounds were found to be effective p-type semiconductors for field-effect transistors, with the selenophene analogue demonstrating high mobility (Takimiya et al., 2004).
Telechelic and Star-Shaped Poly(ether-sulfone)s Synthesis : In this research, 4-fluoro-4′-trimethylsiloxy(diphenyl sulfone) and 4-fluoro-4′-trimethylsiloxybenzophenone were used to synthesize high-molecular-weight, amorphous poly(ether-sulfone)s. The study highlights the development of telechelic oligomers and star-shaped polymers with different end-groups and branching patterns (Kricheldorf & Adebahr, 1993).
Biodegradation of Diphenyl Ether and its Derivatives : This paper explores the biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. The study is significant for understanding the environmental fate and microbial degradation of diphenyl ethers (Schmidt et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,4’-Diphenoxybenzophenone is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of cell membranes .
Mode of Action
It is known to interact with its target, lanosterol 14-alpha demethylase . The interaction may lead to changes in the enzyme’s activity, potentially affecting the production of ergosterol .
Biochemical Pathways
The biochemical pathway primarily affected by 4,4’-Diphenoxybenzophenone is the ergosterol biosynthesis pathway . By interacting with Lanosterol 14-alpha demethylase, the compound could potentially influence the conversion of lanosterol into 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol, a key step in the production of ergosterol .
Result of Action
Given its target and potential role in ergosterol biosynthesis, it might influence the integrity and function of cell membranes .
properties
IUPAC Name |
bis(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILAEQTGTZMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065835 | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14984-21-5 | |
| Record name | 4,4′-Diphenoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diphenoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-Diphenoxybenzophenone in polymer synthesis?
A1: 4,4'-Diphenoxybenzophenone serves as a monomer in the synthesis of various aromatic polymers, particularly poly(ether ketone)s and copolymers. [, , , , , , , , ]. It reacts with other monomers, such as terephthaloyl chloride, through electrophilic Friedel-Crafts acylation polycondensation reactions, forming the polymer backbone [, , , ].
Q2: Can you elaborate on the impact of 4,4'-Diphenoxybenzophenone on the thermal stability of the polymers?
A3: Polymers synthesized with 4,4'-Diphenoxybenzophenone often exhibit high thermal stability. Studies have shown that these polymers can withstand temperatures up to 536°C in a nitrogen atmosphere before significant degradation occurs []. The presence of the ether and ketone linkages contributes to the polymer's overall thermal resistance [, ].
Q3: Beyond thermal properties, how does 4,4'-Diphenoxybenzophenone influence other characteristics of the polymers?
A4: The incorporation of 4,4'-Diphenoxybenzophenone can affect the solubility and mechanical properties of the final polymer. For example, copolymers containing DPOBP have shown good resistance to common organic solvents [, , ]. Furthermore, the mechanical strength, such as tensile strength and Young's modulus, can be influenced by the DPOBP content within the copolymer structure [, ].
Q4: Are there any computational studies exploring the reactivity of 4,4'-Diphenoxybenzophenone in polymerization reactions?
A5: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the reactivity of 4,4'-Diphenoxybenzophenone in electrophilic aromatic substitution reactions, which are central to the polymerization process []. These studies provide insights into the reaction mechanism and the influence of electron-withdrawing or electron-donating groups on the reactivity of the monomer.
Q5: What are the potential applications of polymers synthesized using 4,4'-Diphenoxybenzophenone?
A6: Due to their excellent thermal stability, mechanical strength, and resistance to solvents, polymers incorporating 4,4'-Diphenoxybenzophenone are promising candidates for high-performance applications. These include use in aerospace components, automotive parts, electronic packaging, and other demanding environments where high-temperature resistance and durability are crucial [, , , ].
Q6: Are there alternative monomers to 4,4'-Diphenoxybenzophenone for synthesizing similar polymers?
A7: Yes, researchers have explored alternative monomers with structural variations to fine-tune polymer properties. For example, bis[4-(p-phenoxybenzoyl)-1,2-benzenedioyl]-N,N,N′,N′-4,4′-diaminodiphenyl sulfone (BPBDADPS) has been used alongside DPOBP in the synthesis of copolymers with enhanced Tg values due to the introduction of sulfone and imide linkages []. Similarly, 2,6-bis(β-naphthoxy)benzonitrile (BNOBN) has been investigated as a comonomer to modify the crystallinity and processability of the resulting polymers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)

